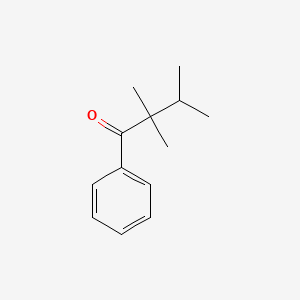
1-Butanone, 2,2,3-trimethyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 2,2,3-trimethyl-1-phenyl- is an organic compound with the molecular formula C13H18O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a phenyl group and a butanone backbone with three methyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butanone, 2,2,3-trimethyl-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of 2,2,3-trimethyl-1-phenyl-1-propanol with an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically occurs under mild conditions, yielding the desired ketone.
Industrial Production Methods
In an industrial setting, the production of 1-Butanone, 2,2,3-trimethyl-1-phenyl- may involve the catalytic dehydrogenation of 2,2,3-trimethyl-1-phenyl-1-butanol. This process can be carried out using metal catalysts such as copper or zinc at elevated temperatures to achieve high conversion rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
1-Butanone, 2,2,3-trimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles such as halogens (Br2, Cl2) in the presence of a Lewis acid catalyst (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of 2,2,3-trimethyl-1-phenyl-1-butanol.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Butanone, 2,2,3-trimethyl-1-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 1-Butanone, 2,2,3-trimethyl-1-phenyl- involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This interaction can lead to the formation of new chemical bonds and the generation of various products. The compound’s phenyl group can also engage in π-π interactions and hydrogen bonding, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Butanone, 1-phenyl-: A simpler ketone with a phenyl group and a butanone backbone.
2,3,3-trimethyl-1-phenyl-1-butanone: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
1-Butanone, 2,2,3-trimethyl-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
51556-13-9 |
|---|---|
Fórmula molecular |
C13H18O |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
2,2,3-trimethyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C13H18O/c1-10(2)13(3,4)12(14)11-8-6-5-7-9-11/h5-10H,1-4H3 |
Clave InChI |
OKASDICHDMXRJA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
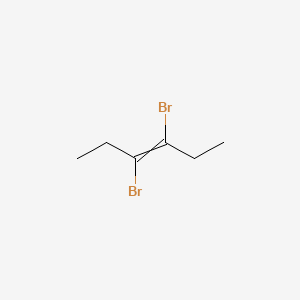
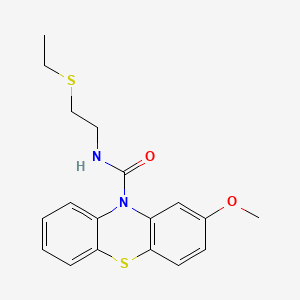
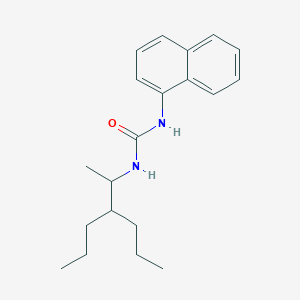
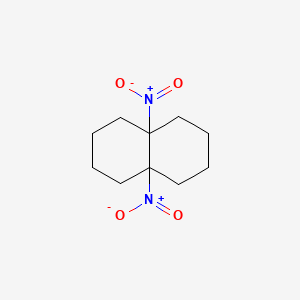
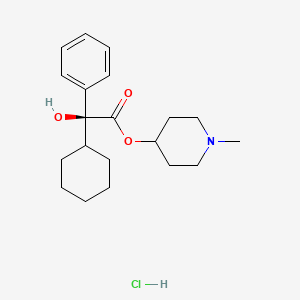
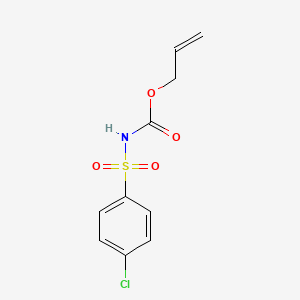
![1,1'-(1,3-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14656595.png)
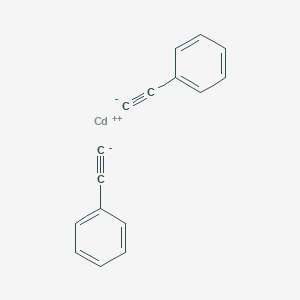
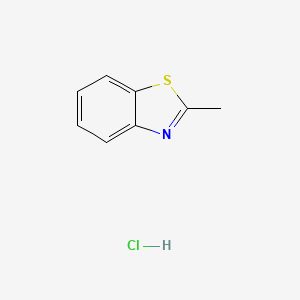
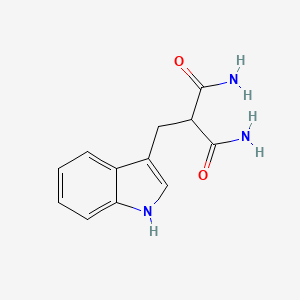

![Bis[2,5-dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium] sulfate](/img/structure/B14656620.png)
![1-[4,7-dimethoxy-6-(2-morpholin-4-ylethoxy)-1-benzofuran-5-yl]-3-(4-methoxyphenyl)propan-1-ol;oxalic acid](/img/structure/B14656621.png)
